Chemical structure and molecular weight of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Chemical structure and molecular weight of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
This guide provides an in-depth technical analysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate , a critical intermediate in the synthesis of PPAR agonists (e.g., farglitazar), antioxidant scaffolds, and medicinal pharmacophores.
Structural Elucidation & Physicochemical Properties
Chemical Identity
This compound represents a protected form of 7-hydroxychroman-2-carboxylic acid, where the carboxylic acid is masked as an ethyl ester and the phenolic hydroxyl is protected as a benzyl ether. It serves as a versatile "chiral pool" building block, particularly when enantiomerically enriched at the C2 position.
| Property | Data |
| IUPAC Name | Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
| CAS Number | Not widely listed; specific to custom synthesis batches |
| Molecular Formula | C₁₉H₂₀O₄ |
| Molecular Weight | 312.36 g/mol |
| Chirality | C2 is a stereocenter.[1] (Available as racemate, (R), or (S) enantiomers) |
| Physical State | White to off-white solid (crystalline) or viscous oil (if impure) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Structural Breakdown
The molecule consists of three distinct domains:
-
Chroman Core (3,4-dihydro-2H-1-benzopyran): A bicyclic structure featuring a benzene ring fused to a saturated dihydropyran ring.
-
Ethyl Ester (Position 2): Provides steric bulk and protects the carboxylic acid functionality.
-
Benzyloxy Group (Position 7): A robust protecting group for the phenol, stable to basic hydrolysis but cleavable via hydrogenolysis.
Molecular Weight Calculation:
-
Carbon (19):
-
Hydrogen (20):
-
Oxygen (4):
-
Total:
Synthetic Pathways & Methodology
Retrosynthetic Analysis
The synthesis typically avoids direct hydrogenation of the corresponding chromone (unsaturated) analog if the benzyl group is already present, as standard Pd/C hydrogenation would cleave the benzyl ether.
Optimal Strategy: Construct the saturated chroman core first (as the phenol), then introduce the benzyl group.
Protocol: Two-Stage Synthesis
Step 1: Synthesis of Ethyl 7-hydroxychroman-2-carboxylate
-
Precursor: 7-Hydroxychromone-2-carboxylic acid ethyl ester.
-
Reagents:
(balloon), , Ethanol. -
Mechanism: Catalytic hydrogenation reduces the C2-C3 alkene of the chromone to the chroman.
-
Note: This step must precede benzylation to avoid deprotection.
Step 2: Benzylation (Williamson Ether Synthesis)
-
Reagents: Benzyl bromide (
), Potassium Carbonate ( ), Acetone or DMF. -
Conditions: Reflux (Acetone) or
(DMF) for 4–12 hours. -
Workup: Filtration of inorganic salts, concentration, and crystallization from Hexane/EtOAc.
Synthetic Workflow Diagram
Caption: Sequential synthesis ensuring retention of the benzyl protecting group by performing hydrogenation prior to benzylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The saturation of the pyran ring (C2, C3, C4) is the key differentiator from the chromone precursor.
Predicted ¹H NMR (400 MHz,
- 7.30–7.45 (m, 5H): Benzyl aromatic protons.
- 6.95 (d, 1H, J=8.5 Hz): C5-H (Aromatic ring of chroman).
- 6.55 (dd, 1H): C6-H.
- 6.45 (d, 1H): C8-H.
-
5.05 (s, 2H): Benzylic
. - 4.70 (dd, 1H): C2-H (Chiral center, characteristic of chroman).
-
4.25 (q, 2H): Ethyl ester
. - 2.60–2.80 (m, 2H): C4-H2 (Benzylic methylene of chroman).
- 2.10–2.30 (m, 2H): C3-H2.
-
1.28 (t, 3H): Ethyl ester
.
Mass Spectrometry (MS)
-
Ionization: ESI (+)
-
Molecular Ion:
-
Fragmentation:
-
Loss of Ethyl group (
). -
Loss of Benzyl group (
, tropylium ion). -
Retro-Diels-Alder (RDA) cleavage of the pyran ring is less common in chromans than chromones but may be observed.
-
Applications in Drug Discovery
PPAR Agonist Development
This molecule is a structural analog to the "head group" of Farglitazar and other glitazars.
-
Mechanism: The chroman-2-carboxylic acid moiety mimics the binding of fatty acids to the Peroxisome Proliferator-Activated Receptors (PPARs).
-
Usage: The ethyl ester is hydrolyzed to the free acid, and the benzyl group is removed to allow coupling with lipophilic "tails" (e.g., oxazole-substituted chains) at the 7-position.
Antioxidant Scaffolds
The 7-hydroxychroman core is isomeric to the 6-hydroxychroman core found in Vitamin E (
-
Research Utility: Used to study structure-activity relationships (SAR) regarding the position of the phenolic hydroxyl group in radical scavenging.
Orthogonal Protection Strategy
In complex synthesis, this molecule demonstrates orthogonal protection :
-
Base-labile: Ethyl ester (cleaved by
/ ). -
Hydrogenolysis-labile: Benzyl ether (cleaved by
/ ). This allows researchers to selectively modify either end of the molecule without disturbing the other.
References
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BenchChem. Protecting Group Strategies for the Synthesis of Chroman-2-Carboxylates: Application Notes and Protocols. BenchChem Technical Library. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 7-hydroxycoumarin-4-carboxylate (Structural Analog). PubChem.[2] Link
-
Organic Chemistry Portal. Synthesis of Carboxylic Acids and Esters - General Methodologies. Organic Chemistry Portal. Link
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Sigma-Aldrich. Product Specification: 7-(Benzyloxy)chromane-2-carboxylic acid (Parent Acid). Merck KGaA. Link
